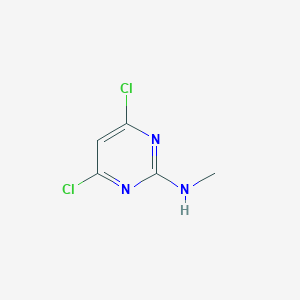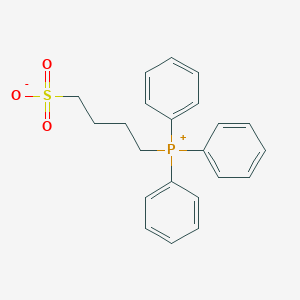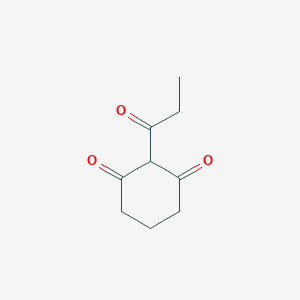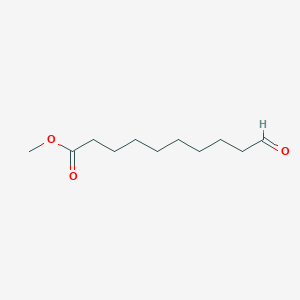
Methyl 10-oxodecanoate
説明
Methyl 10-oxodecanoate is a chemical compound with the molecular formula C11H20O3 . It is also known by other names such as Methyl 9-Formylnonanoate, Decanoic acid, 10-oxo-, methyl ester, and 10-Oxodecanoic acid, methyl ester .
Molecular Structure Analysis
The molecular structure of Methyl 10-oxodecanoate consists of 11 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The InChI representation of its structure isInChI=1S/C11H20O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h10H,2-9H2,1H3 . The Canonical SMILES representation is COC(=O)CCCCCCCCC=O . Physical And Chemical Properties Analysis
Methyl 10-oxodecanoate has a molecular weight of 200.27 g/mol . It has a density of 0.9±0.1 g/cm3 . The boiling point is 267.9±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.6±3.0 kJ/mol . The flash point is 110.8±22.7 °C . The index of refraction is 1.434 . The molar refractivity is 55.0±0.3 cm3 . It has 3 hydrogen bond acceptors and 0 hydrogen bond donors . It has 10 freely rotating bonds . The polar surface area is 43 Å2 . The polarizability is 21.8±0.5 10-24 cm3 . The surface tension is 32.5±3.0 dyne/cm . The molar volume is 210.9±3.0 cm3 .科学的研究の応用
1. Polymer Stabilization
Methyl 10-oxodecanoate, specifically its related compound methyl 9,10-epoxyoctadecanoate, has been studied for its role in stabilizing poly(vinyl chloride) (PVC). Researchers found that it undergoes transformation during heat processing, creating methyl 9,10-chlorohydroxyoctadecanoate, which correlates with the extent of heat processing. This transformation plays a part in the stabilization of PVC during manufacturing processes (Gilbert & Startin, 1980).
2. Decomposition Products Analysis
Another study explored the thermal decomposition of methyl 10-oxodecanoate derivatives. The research focused on identifying the volatile products formed during this decomposition, which included various esters and aldehydes. This analysis is vital for understanding the behavior of this compound under high-temperature conditions (Gardner & Selke, 1984).
3. Organic Synthesis
Methyl 10-oxodecanoate also serves as an important reactant in organic synthesis. One study demonstrated its use in generating ketones from carboxylic acids and Grignard reagents, indicating its utility in complex organic synthesis processes (Fujisawa & Sato, 2003).
4. Synthesis of Deuterated Compounds
In the field of lipid chemistry, methyl 10-oxodecanoate derivatives have been utilized in the synthesis of specifically deuterated decanoic acids and decanols. This type of synthesis is crucial for creating compounds used in various chemical and biological studies (Tulloch, 1985).
5. Role in Bee Communication
In the realm of entomology and animal communication, derivatives of methyl 10-oxodecanoate have been identified as components of the mandibular gland secretion of queen honeybees. These compounds play a significant role in bee communication and social structure (Callow, Chapman, & Paton, 1964).
Safety And Hazards
Based on the available information, it is recommended to use personal protective equipment when handling Methyl 10-oxodecanoate. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Beware of vapors accumulating to form explosive concentrations. Vapors can accumulate in low areas .
特性
IUPAC Name |
methyl 10-oxodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPNLDGNIRVDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333871 | |
| Record name | Methyl 10-oxodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 10-oxodecanoate | |
CAS RN |
14811-73-5 | |
| Record name | Methyl 10-oxodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14811-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 10-oxodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is methyl 10-oxodecanoate used in the synthesis of 1-octacosanol?
A1: Methyl 10-oxodecanoate serves as a key building block in the synthesis of 1-octacosanol. The research paper describes a synthetic route where methyl 10-oxodecanoate undergoes a Wittig reaction with octadecyltriphenylphosphonium ylide. [] This reaction forms a carbon-carbon double bond, extending the carbon chain and ultimately contributing to the formation of the target molecule, 1-octacosanol.
Q2: What are the advantages of the described synthetic method for 1-octacosanol using methyl 10-oxodecanoate?
A2: The research highlights several advantages of this synthetic approach: []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B180644.png)
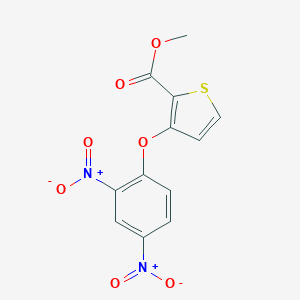

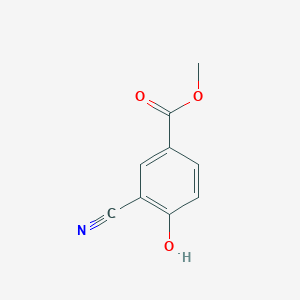
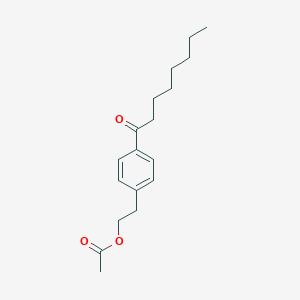
![1-Oxa-9-azaspiro[5.5]undecan-5-amine](/img/structure/B180660.png)
![4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene](/img/structure/B180662.png)
![1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate](/img/structure/B180665.png)



